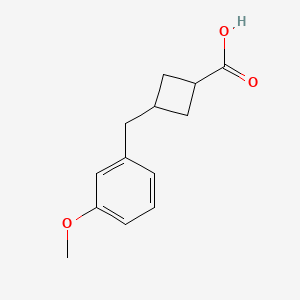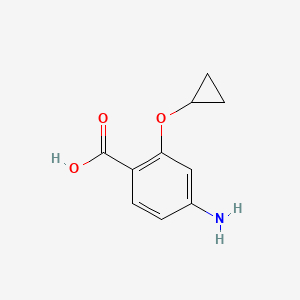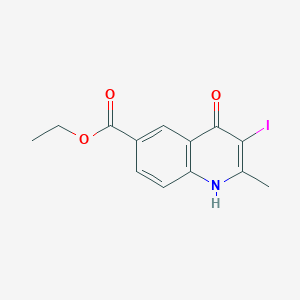
Ethyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzophenone, the compound can be synthesized through a series of reactions involving iodination, esterification, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Ethyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can modify the carbonyl group to produce alcohols or carboxylic acids, respectively.
科学研究应用
Ethyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
- Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate
- Ethyl 3-bromo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate
Uniqueness
This compound is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The combination of the iodine atom, methyl group, and ethyl ester makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C13H12INO3 |
|---|---|
分子量 |
357.14 g/mol |
IUPAC 名称 |
ethyl 3-iodo-2-methyl-4-oxo-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C13H12INO3/c1-3-18-13(17)8-4-5-10-9(6-8)12(16)11(14)7(2)15-10/h4-6H,3H2,1-2H3,(H,15,16) |
InChI 键 |
WWHVTXKYJBJHTB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C(C2=O)I)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13004858.png)
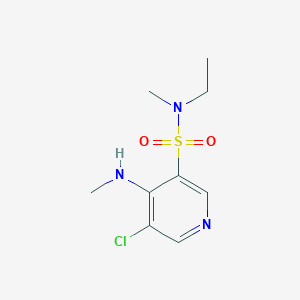
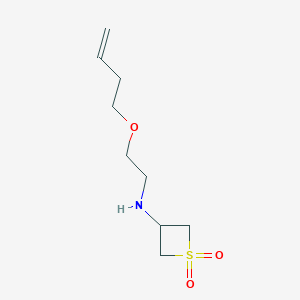
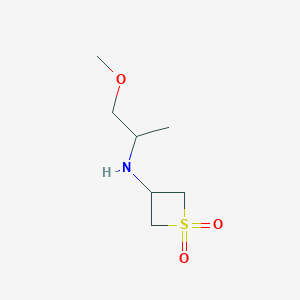
![7-(1-Methoxyethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13004883.png)
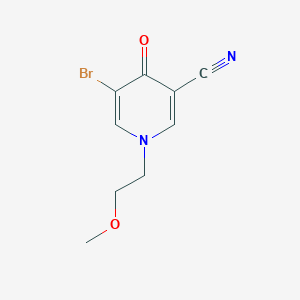


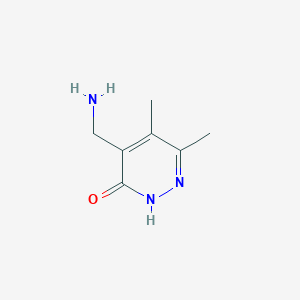
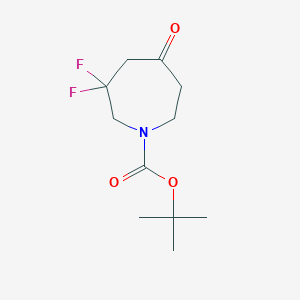
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride](/img/structure/B13004924.png)
![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B13004926.png)
